

Inter-Laboratory Comparison of Oxyoctaline Formate Quantification in Human Plasma

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Compound of Interest

Compound Name: OXYOCTALINE FORMATE

Cat. No.: B1582655

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Disclaimer: **Oxyoctaline Formate** is a hypothetical compound. This guide is an illustrative example created to demonstrate a standardized format for presenting inter-laboratory comparison data. The data, protocols, and pathways are representative and designed for demonstrative purposes.

This guide provides an objective comparison of an analytical method for **Oxyoctaline Formate** across three independent laboratories. The presented data, protocols, and workflows aim to offer researchers, scientists, and drug development professionals a comprehensive framework for evaluating and implementing analytical methodologies for novel compounds.

Comparative Performance Data

An inter-laboratory study was conducted to assess the reproducibility and robustness of a harmonized LC-MS/MS method for the quantification of **Oxyoctaline Formate**. Three laboratories (Lab A, Lab B, and Lab C) analyzed quality control (QC) samples at low, medium, and high concentrations. The summary of the key validation parameters is presented below.

Table 1: Summary of Inter-Laboratory Analytical Performance

Parameter	Specification	Lab A	Lab B	Lab C
Linearity (R^2)	≥ 0.995	0.998	0.997	0.999
LLOQ (ng/mL)	≤ 1.0	0.5	0.75	0.5
ULOQ (ng/mL)	≥ 1000	1000	1000	1000
Intra-day Precision (%CV)	$\leq 15\%$	4.8%	6.2%	5.5%
Inter-day Precision (%CV)	$\leq 15\%$	7.1%	8.5%	7.9%
Accuracy (Low QC)	85-115%	98.2%	94.5%	103.1%
Accuracy (Mid QC)	85-115%	101.5%	99.8%	104.7%
Accuracy (High QC)	85-115%	97.6%	96.1%	101.3%
Matrix Effect (%)	85-115%	92.4%	95.8%	94.2%
Recovery (%)	Consistent	88.9%	91.2%	90.5%

Standardized Experimental Protocol

The following protocol was distributed to all participating laboratories to ensure methodological consistency.

Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

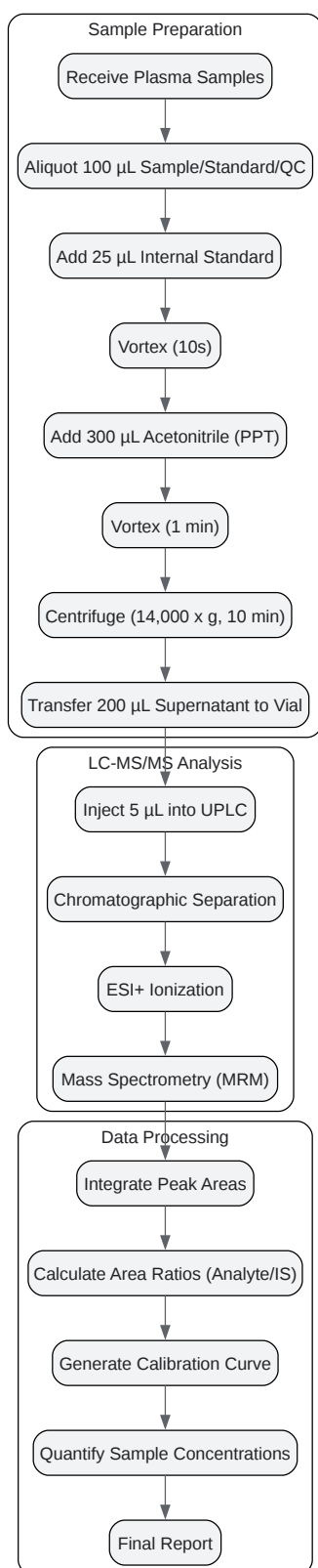
- Sample Preparation: Protein Precipitation
 - Thaw plasma samples and internal standard (IS) working solutions at room temperature.
 - Aliquot 100 μ L of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

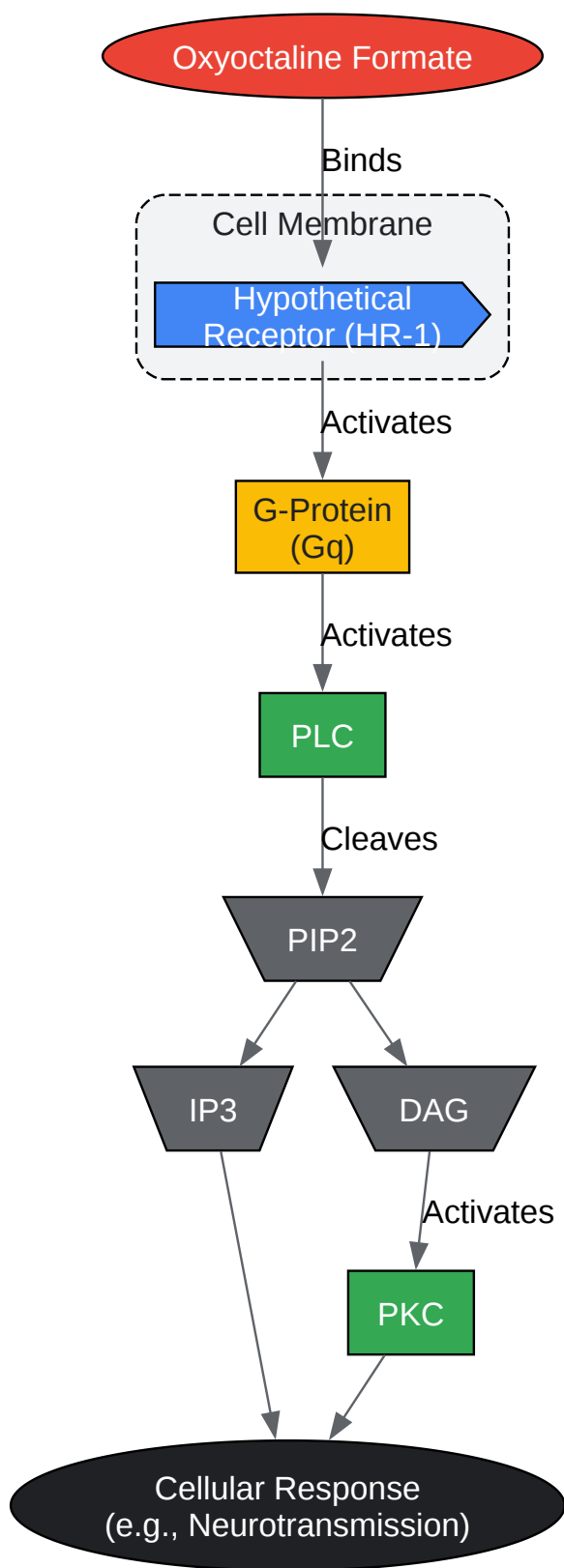
- Add 25 μ L of IS working solution (Oxyoctaline-d4 Formate, 100 ng/mL) and vortex for 10 seconds.
- Add 300 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer 200 μ L of the supernatant to an HPLC vial for analysis.
- Liquid Chromatography Conditions
 - Instrument: Waters ACQUITY UPLC I-Class
 - Column: ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μ L
 - Gradient: Start at 5% B, increase to 95% B over 2.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.
- Mass Spectrometry Conditions
 - Instrument: Sciex QTRAP 6500+
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - MRM Transitions:
 - **Oxyoctaline Formate:** Q1 412.3 -> Q3 258.2 (Quantifier), Q1 412.3 -> Q3 189.1 (Qualifier)

- Oxyoctaline-d4 Formate (IS): Q1 416.3 -> Q3 262.2
- Key Parameters: Curtain Gas: 35 psi, Collision Gas: Medium, IonSpray Voltage: 5500 V, Temperature: 550°C.

Visualized Workflows and Pathways

Diagrams are provided to illustrate the logical flow of the experimental process and the hypothetical mechanism of action for **Oxyoctaline Formate**.





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